Cas no 60509-40-2 ((4-Bromophenyl)methyl(butyl)amine Hydrochloride)
(4-Bromophenyl)methyl(butyl)amine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-(4-Bromobenzyl)butan-1-amine
- N-[(4-bromophenyl)methyl]butan-1-amine
- (4-bromobenzyl)butylamine(SALTDATA: HCl)
- Benzenemethanamine,4-bromo-N-butyl
- (4-Bromophenyl)methyl(butyl)amine Hydrochloride
-
- Inchi: InChI=1S/C11H16BrN/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h4-7,13H,2-3,8-9H2,1H3
- InChI Key: MCNOIXPMJHKLAK-UHFFFAOYSA-N
- SMILES: CCCCNCC1=CC=C(C=C1)Br
Computed Properties
- Exact Mass: 241.04700
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
Experimental Properties
- PSA: 12.03000
- LogP: 3.72970
(4-Bromophenyl)methyl(butyl)amine Hydrochloride Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(4-Bromophenyl)methyl(butyl)amine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B805303-10mg |
[(4-Bromophenyl)methyl](butyl)amine Hydrochloride |
60509-40-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B805303-50mg |
[(4-Bromophenyl)methyl](butyl)amine Hydrochloride |
60509-40-2 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B805303-100mg |
[(4-Bromophenyl)methyl](butyl)amine Hydrochloride |
60509-40-2 | 100mg |
$ 95.00 | 2022-06-06 | ||
| Enamine | EN300-168495-0.05g |
[(4-bromophenyl)methyl](butyl)amine |
60509-40-2 | 0.05g |
$119.0 | 2023-09-20 | ||
| Enamine | EN300-168495-0.1g |
[(4-bromophenyl)methyl](butyl)amine |
60509-40-2 | 0.1g |
$125.0 | 2023-09-20 | ||
| Enamine | EN300-168495-0.25g |
[(4-bromophenyl)methyl](butyl)amine |
60509-40-2 | 0.25g |
$131.0 | 2023-09-20 | ||
| Enamine | EN300-168495-0.5g |
[(4-bromophenyl)methyl](butyl)amine |
60509-40-2 | 0.5g |
$136.0 | 2023-09-20 | ||
| Enamine | EN300-168495-1.0g |
[(4-bromophenyl)methyl](butyl)amine |
60509-40-2 | 1g |
$173.0 | 2023-06-04 | ||
| Enamine | EN300-168495-2.5g |
[(4-bromophenyl)methyl](butyl)amine |
60509-40-2 | 2.5g |
$277.0 | 2023-09-20 | ||
| Enamine | EN300-168495-5.0g |
[(4-bromophenyl)methyl](butyl)amine |
60509-40-2 | 5g |
$488.0 | 2023-06-04 |
(4-Bromophenyl)methyl(butyl)amine Hydrochloride Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on (4-Bromophenyl)methyl(butyl)amine Hydrochloride
Introduction to (4-Bromophenyl)methyl(butyl)amine Hydrochloride (CAS No 60509-40-2)
(4-Bromophenyl)methyl(butyl)amine Hydrochloride, with the CAS number 60509-40-2, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of amines and is characterized by its hydrochloride salt form, which enhances its solubility and stability, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of this compound features a brominated phenyl ring attached to a butylamine moiety, which is further protonated to form the hydrochloride salt. The presence of the bromine atom on the phenyl ring makes it a versatile building block for further chemical modifications, enabling the synthesis of more complex molecules. This feature is particularly useful in medicinal chemistry, where such intermediates are often employed in the development of new drugs.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing brominated aromatic rings. The bromine atom can serve as a handle for various chemical reactions, including cross-coupling reactions, which are fundamental in modern drug discovery. For instance, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings have been widely used to introduce aryl or heteroaryl groups onto the brominated phenyl ring, leading to the synthesis of novel pharmacophores.
One of the most compelling applications of (4-Bromophenyl)methyl(butyl)amine Hydrochloride is in the development of central nervous system (CNS) drugs. The amine moiety in this compound can interact with various neurotransmitter receptors, making it a potential lead compound for treating neurological disorders. Recent studies have highlighted its role in modulating serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and Parkinson's disease. The hydrochloride salt form ensures better bioavailability and pharmacokinetic properties, enhancing its therapeutic potential.
Furthermore, this compound has shown promise in the field of oncology. Brominated aromatic compounds have been extensively studied for their antitumor properties. The bromine atom on the phenyl ring can be exploited to develop small-molecule inhibitors that target specific enzymes involved in cancer cell proliferation and survival. For example, studies have demonstrated that derivatives of (4-Bromophenyl)methyl(butyl)amine can inhibit tyrosine kinases, which are overexpressed in many cancer types. This makes it a valuable scaffold for developing novel anticancer agents.
The synthesis of (4-Bromophenyl)methyl(butyl)amine Hydrochloride typically involves multi-step organic reactions starting from commercially available precursors. The key steps include bromination of phenol derivatives followed by nucleophilic substitution with butylamine. The final step involves quaternization to form the hydrochloride salt. Advanced synthetic techniques such as flow chemistry have been employed to improve yield and purity, ensuring that the compound meets pharmaceutical-grade standards.
In terms of analytical characterization, (4-Bromophenyl)methyl(butyl)amine Hydrochloride can be readily identified using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure and purity of the compound, which are crucial for quality control in pharmaceutical manufacturing.
The safety profile of this compound is another critical aspect that has been thoroughly evaluated. While it is important to handle all chemicals with appropriate precautions due to their inherent reactivity and potential health effects, (4-Bromophenyl)methyl(butyl)amine Hydrochloride has been found to be relatively stable under standard storage conditions. Proper handling procedures include using personal protective equipment (PPE) such as gloves and goggles when handling this compound in a laboratory setting.
In conclusion, (4-Bromophenyl)methyl(butyl)amine Hydrochloride is a versatile and valuable chemical intermediate with significant applications in pharmaceutical research. Its unique structural features make it an excellent candidate for further derivatization and development into novel therapeutic agents. As research continues to uncover new applications for brominated aromatic compounds, this compound is poised to play a crucial role in advancing drug discovery efforts across multiple therapeutic areas.
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